3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one
Description
Properties
IUPAC Name |
3-(4-nitropyrazol-1-yl)cyclobutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c11-7-1-5(2-7)9-4-6(3-8-9)10(12)13/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDSMCUMZVZXBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)N2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 4-nitro-1H-pyrazole with cyclobutanone in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process. Industrial production methods may involve scaling up this synthetic route with optimizations to improve yield and purity.
Chemical Reactions Analysis
3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: It is used in the synthesis of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyrazole ring can form hydrogen bonds and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
The following analysis compares 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one with structurally related compounds, focusing on molecular features, reactivity, and applications.
Structural and Molecular Comparisons
Key Observations:
Ring Strain and Reactivity: The cyclobutanone derivative exhibits higher ring strain compared to cyclopentanone analogs, making it more reactive in ring-opening or rearrangement reactions. Cyclopentanone derivatives, such as 2-(4-nitro-1H-pyrazol-1-yl)cyclopentan-1-one, are more thermally stable due to reduced strain . The absence of a ketone group in rac-(1R,2R)-2-(4-nitro-1H-pyrazol-1-yl)cyclopentan eliminates hydrogen-bonding capability, altering solubility and crystallinity .
Electronic Effects :
- The nitro group in this compound enhances electrophilicity at the pyrazole ring, favoring nucleophilic substitution or coordination chemistry. In contrast, the methylsulfanyl group in 1-methyl-5-(methylsulfanyl)-1H-pyrazole-4-carbaldehyde provides electron-donating effects, stabilizing the pyrazole ring .
Functional Group Diversity: The aldehyde group in 1-methyl-5-(methylsulfanyl)-1H-pyrazole-4-carbaldehyde enables condensation reactions, whereas ketone-containing analogs (e.g., cyclobutanone/cyclopentanone derivatives) are suited for Grignard or hydride reductions .
Crystallographic and Computational Insights
- Structural Refinement : Compounds like 2-(4-nitro-1H-pyrazol-1-yl)cyclopentan-1-one are often analyzed using X-ray crystallography, with refinement performed via SHELXL, a standard tool for small-molecule structures .
- Computational Modeling : Density functional theory (DFT) methods, such as those derived from the Colle-Salvetti correlation-energy formula, may predict electronic properties (e.g., charge distribution, dipole moments) for nitro-pyrazole derivatives .
Biological Activity
3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and its implications in various fields of study.
Chemical Structure and Properties
The molecular structure of this compound features a cyclobutane ring substituted with a 4-nitro-1H-pyrazole moiety. This unique structure contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 196.18 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO, ethanol |
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been utilized in studies aimed at understanding its role as an inhibitor in various biochemical assays. The nitro group is hypothesized to facilitate redox reactions, contributing to its inhibitory effects on specific enzymes.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against several bacterial strains. A study reported its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for further development as an anti-inflammatory drug .
The mechanism of action involves interactions with molecular targets including enzymes and receptors. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, while the pyrazole ring may engage in hydrogen bonding and π-π interactions with biological molecules.
Study 1: Antimicrobial Activity Evaluation
In an experimental setup, this compound was tested against various microbial pathogens. The results showed a notable reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent.
Study 2: Anti-inflammatory Activity Assessment
A series of compounds derived from this compound were evaluated for their anti-inflammatory effects using carrageenan-induced edema models in rats. Compounds exhibited up to 85% inhibition of edema compared to standard treatments like indomethacin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
